molecular formula C9H6FNOS B1462324 7-Fluoro-1-benzothiophene-2-carboxamide CAS No. 1956371-69-9

7-Fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B1462324
CAS No.: 1956371-69-9
M. Wt: 195.22 g/mol
InChI Key: UVVSBKOAYRSIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1-benzothiophene-2-carboxamide is a heterocyclic compound with a benzothiophene core. The presence of a fluorine atom at position 7 on the benzothiophene ring distinguishes it. Benzothiophenes are widely distributed in nature and have attracted attention due to their diverse pharmacological activities and potential applications as drugs .

2.

Synthesis Analysis

The synthesis of this compound involves the introduction of a fluorine substituent onto the benzothiophene scaffold. Various synthetic methods exist, including electrophilic fluorination, nucleophilic substitution, and transition-metal-catalyzed reactions. Researchers have developed novel approaches for constructing benzofuran rings, which may be applicable to this compound .

3.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring fused with a carboxamide group. The fluorine atom is positioned at the seventh carbon of the benzothiophene ring. The precise bond angles, hybridization states, and interatomic distances can be determined through computational methods and spectroscopic techniques .

4.

Chemical Reactions Analysis

This compound may participate in various chemical reactions. These could include nucleophilic substitutions, cyclizations, and transformations of the carboxamide group. Investigating its reactivity with different reagents and conditions will provide insights into its synthetic versatility and potential applications .

5.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

The synthesis and structural analysis of benzothiophene derivatives, including those similar to 7-Fluoro-1-benzothiophene-2-carboxamide, have been extensively explored due to their relevance in biologically active compounds. For instance, the synthesis of mono- and difluoronaphthoic acids provided insights into the methods for obtaining fluorinated versions of naphthoic acids, showcasing the importance of electrophilic fluorination and Friedel-Crafts cyclization in constructing complex aromatic systems (Tagat et al., 2002). This study illuminates the synthetic versatility of fluorinated aromatic compounds, potentially including derivatives like this compound.

Pharmacological Applications

Benzothiophene carboxamide derivatives have shown promise in various pharmacological domains. For example, certain derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, highlighting their potential in developing antimalarial therapeutics (Banerjee et al., 2011). Additionally, benzothiophene derivatives have been recognized for their ability to inhibit phosphodiesterase 10A (PDE10A), indicating their relevance in treating disorders related to PDE10A activity (Kawamoto et al., 2019).

Material Science and Photodynamic Applications

In material science, benzothiophene derivatives have been utilized for creating photochromic materials with potential applications in bioimaging and as fluorescence switches. A study on the synthesis and properties of photochromic hybrid diarylethenes bearing benzothiophene and pyrrole moieties demonstrates the utility of benzothiophene derivatives in developing materials that can undergo reversible color changes upon exposure to light, thus offering applications in optical data storage and sensors (Guo et al., 2021).

Mechanism of Action

The specific mechanism of action for 7-Fluoro-1-benzothiophene-2-carboxamide depends on its biological targets. It may interact with enzymes, receptors, or other cellular components. Further studies are needed to elucidate its precise mode of action and potential therapeutic applications .

Properties

IUPAC Name

7-fluoro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVSBKOAYRSIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 3
7-Fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
7-Fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
7-Fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 6
7-Fluoro-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.